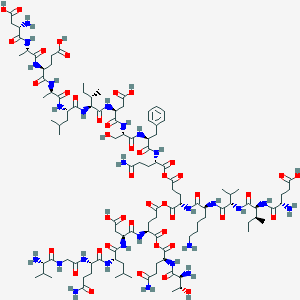
Phlhrh (14-36), ala(17)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phlhrh (14-36), ala(17)- is a peptide hormone that is involved in regulating various physiological processes in the body. It is a member of the gonadotropin-releasing hormone (GnRH) family of peptides and is primarily produced by the hypothalamus. Phlhrh (14-36), ala(17)- has been extensively studied for its potential applications in scientific research, particularly in the field of reproductive endocrinology.
Mécanisme D'action
Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- acts by binding to specific receptors on the surface of pituitary cells, known as gonadotropes. This binding triggers a cascade of biochemical events, ultimately leading to the release of LH and FSH from the pituitary gland. The precise mechanism by which Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- regulates gonadotropin secretion is still not fully understood and is an area of active research.
Effets Biochimiques Et Physiologiques
The primary physiological effect of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- is the regulation of gonadotropin secretion. It has been shown to stimulate the release of LH and FSH from the pituitary gland, which, in turn, regulates the production of testosterone and estrogen in the gonads. Additionally, Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- has been shown to have a role in the regulation of other physiological processes, such as the immune system and energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- in laboratory experiments is its well-established role in the regulation of gonadotropin secretion. This makes it a valuable tool for studying the complex interactions between the hypothalamus, pituitary gland, and gonads. However, one limitation of using Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- is its relatively short half-life in the body. This can make it challenging to administer and study in vivo.
Orientations Futures
There are several areas of future research that could be explored in relation to Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)-. One area of interest is the precise mechanism by which Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- regulates gonadotropin secretion. Another area of interest is the potential therapeutic applications of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- in the treatment of reproductive disorders. Finally, the development of novel analogs of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- with improved pharmacokinetic properties could also be an area of future research.
Conclusion
Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- is a peptide hormone that plays a critical role in regulating gonadotropin secretion and has potential applications in scientific research. Its synthesis involves the use of SPPS techniques, and it acts by binding to specific receptors on the surface of pituitary cells. Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- has several physiological effects, including the regulation of gonadal hormone production, the immune system, and energy metabolism. While it has advantages as a tool in laboratory experiments, its relatively short half-life is a limitation. Future research could explore the precise mechanism of action, therapeutic applications, and development of novel analogs.
Méthodes De Synthèse
The synthesis of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain, with each addition being protected by a temporary chemical group. Once the desired peptide sequence has been synthesized, the temporary chemical groups are removed, and the peptide is purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- has been used extensively in scientific research, particularly in the field of reproductive endocrinology. It has been shown to play a critical role in regulating the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones, in turn, regulate the production of testosterone and estrogen in the gonads.
Propriétés
Numéro CAS |
130888-39-0 |
|---|---|
Nom du produit |
Phlhrh (14-36), ala(17)- |
Formule moléculaire |
C111H177N27O43 |
Poids moléculaire |
2577.7 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]oxy-1-[(4S)-5-[(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoyl]oxy-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C111H177N27O43/c1-16-53(11)88(138-101(168)69(42-50(5)6)130-91(158)56(14)122-94(161)63(30-37-79(147)148)124-90(157)55(13)121-93(160)60(114)44-80(149)150)106(173)134-72(46-82(153)154)100(167)135-73(48-139)102(169)132-70(43-58-23-19-18-20-24-58)98(165)127-64(28-34-75(116)142)108(175)179-83(155)38-31-66(126-95(162)61(25-21-22-40-112)125-105(172)87(52(9)10)136-107(174)89(54(12)17-2)137-92(159)59(113)26-36-78(145)146)109(176)180-84(156)39-32-67(111(178)181-110(177)65(29-35-76(117)143)129-104(171)86(119)57(15)140)128-99(166)71(45-81(151)152)133-97(164)68(41-49(3)4)131-96(163)62(27-33-74(115)141)123-77(144)47-120-103(170)85(118)51(7)8/h18-20,23-24,49-57,59-73,85-89,139-140H,16-17,21-22,25-48,112-114,118-119H2,1-15H3,(H2,115,141)(H2,116,142)(H2,117,143)(H,120,170)(H,121,160)(H,122,161)(H,123,144)(H,124,157)(H,125,172)(H,126,162)(H,127,165)(H,128,166)(H,129,171)(H,130,158)(H,131,163)(H,132,169)(H,133,164)(H,134,173)(H,135,167)(H,136,174)(H,137,159)(H,138,168)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)/t53-,54-,55-,56+,57+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,85-,86-,87-,88-,89-/m0/s1 |
Clé InChI |
FTKWOHHJLKADAW-XYUJJKTFSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)C(=O)OC(=O)CC[C@@H](C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)C(=O)OC(=O)CCC(C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N)NC(=O)C(CCC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)C(=O)OC(=O)CCC(C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N)NC(=O)C(CCC(=O)O)N |
Autres numéros CAS |
130888-39-0 |
Synonymes |
17-Ala-phLHRH (14-36) human gonadotropin-releasing hormone precursor fragment (14-36), Ala(17)- phGnRH (14-36), Ala(17)- phLHRH (14-36), Ala(17)- phLHRH (14-36), alanine(17)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




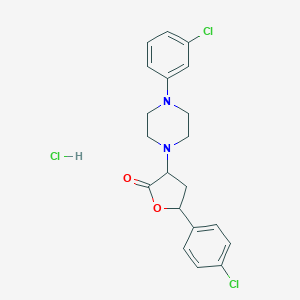
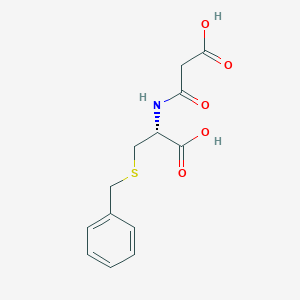
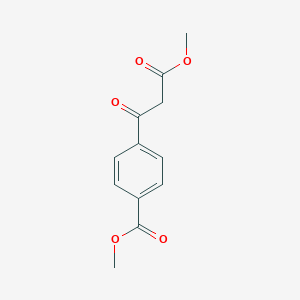
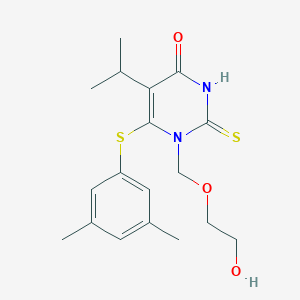
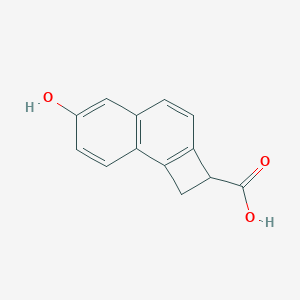
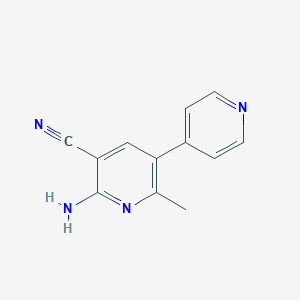
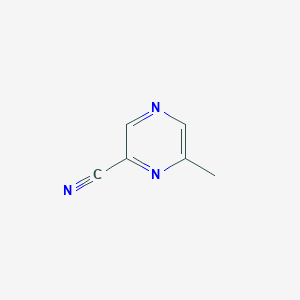
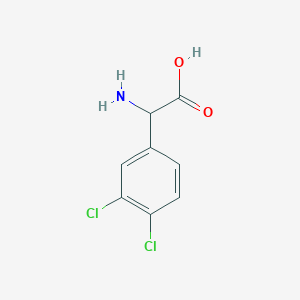
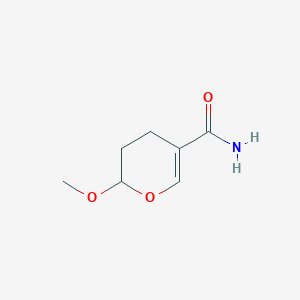
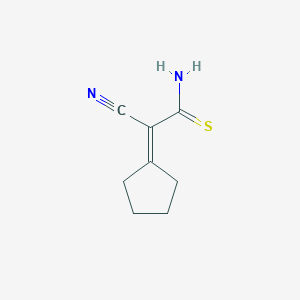
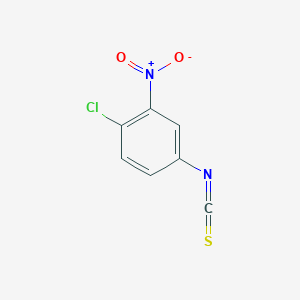
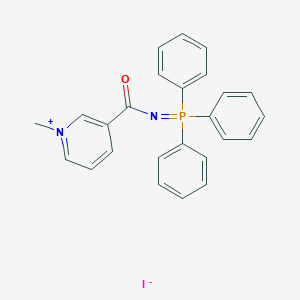
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)